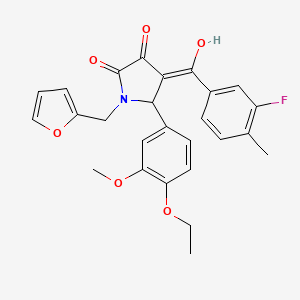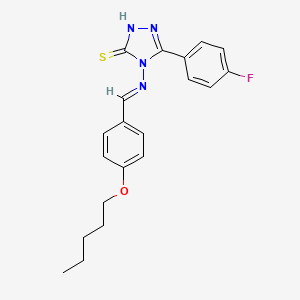![molecular formula C22H22N4OS B12016459 (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606949-15-9](/img/structure/B12016459.png)
(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-donating and electron-withdrawing groups in its structure suggests it may exhibit interesting electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a thioamide with a halogenated ketone to form the thiazole ring.
Construction of the Triazole Ring: This can be achieved by reacting the thiazole intermediate with hydrazine derivatives under acidic or basic conditions.
Aldol Condensation: The final step involves an aldol condensation between the thiazolo[3,2-b][1,2,4]triazole intermediate and 4-(diethylamino)benzaldehyde in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Reduced benzylidene derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties. The presence of the diethylamino group suggests it might interact with neurotransmitter systems, making it a candidate for neurological research.
Industry
In industry, the compound could be used in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes.
作用機序
The mechanism by which (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects would depend on its application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The diethylamino group could facilitate binding to neurotransmitter receptors, while the aromatic rings might engage in π-π interactions with other aromatic systems.
類似化合物との比較
Similar Compounds
(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with dimethylamino instead of diethylamino.
(5E)-5-[4-(methoxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a methoxy group instead of diethylamino.
Uniqueness
The presence of the diethylamino group in (5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one distinguishes it from its analogs, potentially offering different electronic properties and biological activities. This makes it a unique candidate for various applications in research and industry.
特性
CAS番号 |
606949-15-9 |
|---|---|
分子式 |
C22H22N4OS |
分子量 |
390.5 g/mol |
IUPAC名 |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H22N4OS/c1-4-25(5-2)18-12-8-16(9-13-18)14-19-21(27)26-22(28-19)23-20(24-26)17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3/b19-14+ |
InChIキー |
LCKZPNXSJSJYHO-XMHGGMMESA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016409.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016414.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B12016416.png)
![N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide](/img/structure/B12016424.png)

![[2-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4-bromophenyl] 4-methoxybenzoate](/img/structure/B12016427.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12016433.png)
![(2-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12016437.png)
![5-(2-Fluorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016444.png)
![(5Z)-3-benzyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016449.png)
![4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016456.png)
![Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016460.png)
